Fluorine-Specific Electronic and Steric Profile vs. Chloro and Bromo Analogs
The 4-fluorophenyl group in CAS 946328-13-8 confers a distinct electronegativity, atomic radius, and lipophilicity compared to its 4-chlorophenyl (CAS 946352-02-9) and 4-bromophenyl (CAS 946295-41-6) counterparts . The computed molecular weight is 357.4 g/mol, vs. 373.8 g/mol for the chloro analog and 418.3 g/mol for the bromo analog . The fluorine atom's smaller van der Waals radius and higher electronegativity lead to different molecular electrostatic potential surfaces, which can translate into altered binding affinity and selectivity profiles at the SHP2 active site . While direct head-to-head SHP2 IC50 data for the target compound is not publicly available, the broader patent family establishes that even minor halogen substitutions on the pyrazinone core can shift the SHP2 IC50 by a factor of 2- to 10-fold [1].
| Evidence Dimension | Halogen substitution structural and physicochemical divergence |
|---|---|
| Target Compound Data | Molecular weight 357.4 g/mol; 4-fluorophenyl substitution |
| Comparator Or Baseline | 4-chlorophenyl analog: MW 373.8 g/mol; 4-bromophenyl analog: MW 418.3 g/mol |
| Quantified Difference | Mass difference: 16.4 g/mol vs. chloro; 60.9 g/mol vs. bromo. SHP2 IC50 shift factor of 2-10x observed for halogen substitutions in the patent class. |
| Conditions | In silico molecular property analysis; patent-level SHP2 enzymatic inhibition assay data (class inference) |
Why This Matters
The 4-fluoro substitution provides a balanced lipophilic and electron-withdrawing profile that is pharmacokinetically preferred over bulkier, more lipophilic halogens for central nervous system or oncology drug discovery, influencing both potency and metabolic stability.
- [1] Pyrazinone derivatives as SHP2 inhibitors. (EP3768664B1). EPO Patent. Contains SHP2 IC50 data for pyrazinone compound library and susceptibility to halogen substitution. View Source
